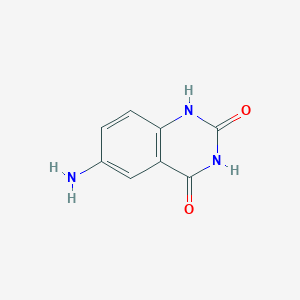

6-Aminoquinazoline-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,9H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUUYVWJDAEWSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360772 | |

| Record name | 6-Amino-1H-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54243-58-2 | |

| Record name | 6-Amino-1H-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Aminoquinazoline 2,4 1h,3h Dione and Its Analogues

Classical and Established Synthetic Routes

The foundational methods for constructing the quinazoline-2,4(1H,3H)-dione core have been well-established, relying on fundamental organic reactions. These routes often begin with readily available precursors like anthranilic acid and its derivatives.

Reactions of Anthranilic Acid Derivatives with Cyanates

A traditional and widely utilized method for the synthesis of quinazoline-2,4(1H,3H)-diones involves the reaction of anthranilic acid derivatives with a cyanate (B1221674) source, typically potassium cyanate. This reaction proceeds via an initial nucleophilic attack of the amino group of the anthranilic acid on the cyanate to form an intermediate o-ureidobenzoic acid.

An efficient one-pot synthesis has been developed where various anthranilic acid derivatives react with potassium cyanate in water to form the corresponding urea (B33335) derivatives. researchgate.net Subsequent treatment of these intermediates leads to the desired quinazoline-2,4(1H,3H)-dione products. This method is notable for its use of water as a solvent, making it an eco-friendly approach. researchgate.net

Cyclization Reactions under Acidic or Basic Conditions

The cyclization of the intermediate formed from the reaction of anthranilic acid derivatives is a crucial step and can be promoted by either acidic or basic conditions.

Base-Catalyzed Cyclization:

In many synthetic protocols, the cyclization of the o-ureidobenzoic acid intermediate is efficiently achieved using a base. For instance, in a one-pot synthesis starting from anthranilic acids and potassium cyanate in water, the cyclization of the resulting urea derivatives is facilitated by the addition of sodium hydroxide (B78521) (NaOH). researchgate.net This base promotes the intramolecular nucleophilic attack of the ureido nitrogen onto the carboxylic acid group, leading to the formation of the quinazoline-2,4(1H,3H)-dione ring system. The reaction often results in the formation of the monosodium salt of the product, which upon acidification with an acid like hydrochloric acid (HCl), yields the final quinazoline-2,4(1H,3H)-dione in near-quantitative yields. researchgate.net

Acid-Catalyzed Cyclization:

Acid-catalyzed cyclization is another established method to form the quinazoline-2,4(1H,3H)-dione ring. This approach is particularly useful for specific substrates. For example, 3-hydroxy-1H-quinazoline-2,4(1H,3H)-dione derivatives can be prepared by heating a suspension of the corresponding 3-benzyloxy precursors in a mixture of 48% hydrobromic acid and glacial acetic acid at reflux for several hours. sci-hub.se This process not only facilitates the cyclization but also achieves debenzylation to reveal the hydroxyl group at the N-3 position.

| Starting Material | Reagents and Conditions | Product | Yield |

| 3-Benzyloxy-quinazoline-2,4(1H,3H)-dione | 48% HBr, glacial acetic acid, reflux, 3-5 h | 3-Hydroxy-1H-quinazoline-2,4(1H,3H)-dione | 75% |

| 6-Chloro-3-benzyloxy-quinazoline-2,4(1H,3H)-dione | 48% HBr, glacial acetic acid, reflux, 3-5 h | 6-Chloro-3-hydroxy-1H-quinazoline-2,4(1H,3H)-dione | 95% |

| 3-Benzyloxy-6-nitro-quinazoline-2,4(1H,3H)-dione | 48% HBr, glacial acetic acid, reflux, 3-5 h | 3-Hydroxy-6-nitro-1H-quinazoline-2,4(1H,3H)-dione | 85% |

| 6-Amino-3-benzyloxy-quinazoline-2,4(1H,3H)-dione | 48% HBr, glacial acetic acid, reflux, 6 h, neutralize | 6-Amino-3-hydroxy-1H-quinazoline-2,4(1H,3H)-dione | - |

Approaches involving 2-Aminobenzonitrile and Carbon Dioxide Fixation

A more modern and atom-economical approach to quinazoline-2,4(1H,3H)-diones involves the direct fixation of carbon dioxide (CO2) with 2-aminobenzonitriles. This method is advantageous as it utilizes an abundant, non-toxic, and renewable C1 source. The reaction typically requires a catalyst to proceed efficiently.

Various catalytic systems have been developed for this transformation, often employing basic catalysts. The reaction mechanism is believed to involve the activation of either the 2-aminobenzonitrile, the CO2, or both simultaneously. nih.gov For instance, ionic liquids with basic anions can effectively catalyze this reaction. nih.govnih.gov The basic anion can activate the amino group of the 2-aminobenzonitrile, which then reacts with CO2. Subsequent intramolecular cyclization via nucleophilic attack of the newly formed carbamate (B1207046) on the nitrile group leads to the quinazoline-2,4(1H,3H)-dione product. nih.gov

Modern and Eco-Efficient Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for the preparation of 6-aminoquinazoline-2,4(1H,3H)-dione and its analogues. These strategies often involve one-pot procedures and the use of green reaction media.

One-Pot Synthesis Techniques

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time, resources, and minimizing waste. Several one-pot methods for the synthesis of quinazoline-2,4(1H,3H)-diones have been reported.

One such method involves the reaction of 2-aminobenzamides with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.gov This metal-free catalytic approach allows for the construction of a variety of substituted quinazoline-2,4(1H,3H)-diones in good to excellent yields. The reaction can be performed under microwave irradiation or at room temperature for certain activated substrates. nih.gov

| 2-Aminobenzamide (B116534) Derivative | Product | Yield (Procedure A - MW) | Yield (Procedure C - RT with PMB activation) |

| 2-Aminobenzamide | Quinazoline-2,4(1H,3H)-dione | 94% | - |

| 2-Amino-6-methylbenzamide | 6-Methylquinazoline-2,4(1H,3H)-dione | 87% | - |

| 2-Amino-6-chlorobenzamide | 6-Chloroquinazoline-2,4(1H,3H)-dione | - | 93% |

| 2-Amino-6-fluorobenzamide | 6-Fluoroquinazoline-2,4(1H,3H)-dione | 29% | 74% |

Another efficient one-pot procedure, as mentioned earlier, is the reaction of anthranilic acids with potassium cyanate in water, followed by base-catalyzed cyclization and subsequent acidification. researchgate.net This method is particularly noteworthy for its operational simplicity and use of an environmentally benign solvent.

Green Chemistry Approaches and Environmentally Benign Solvents

A significant focus of modern synthetic chemistry is the development of environmentally friendly processes. In the context of quinazoline-2,4(1H,3H)-dione synthesis, this has led to the exploration of aqueous reaction media and catalyst-free conditions.

Remarkably, it has been discovered that the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles can proceed efficiently in water without the need for any catalyst. beilstein-journals.org Excellent yields can be obtained under these conditions, whereas the reaction does not proceed significantly in organic solvents. beilstein-journals.org Theoretical studies suggest that in water, CO2 can form carbonic acid (H2CO3), which is a more reactive species for the subsequent reaction with 2-aminobenzonitrile.

Furthermore, the use of water as a solvent has been successfully applied to the classical route from anthranilic acids and potassium cyanate, leading to a highly eco-efficient, one-pot synthesis at room temperature. researchgate.net The only waste generated from this process is the aqueous filtrate, highlighting its green credentials. researchgate.net

| Starting Materials | Catalyst/Solvent | Product | Yield |

| 2-Aminobenzonitrile, CO2 | Water, no catalyst | Quinazoline-2,4(1H,3H)-dione | 91% |

| 4-Methyl-2-aminobenzonitrile, CO2 | Water, no catalyst | 6-Methylquinazoline-2,4(1H,3H)-dione | 85% |

| 4-Methoxy-2-aminobenzonitrile, CO2 | Water, no catalyst | 6-Methoxyquinazoline-2,4(1H,3H)-dione | 82% |

| Anthranilic acid, Potassium cyanate | Water, NaOH then HCl | Quinazoline-2,4(1H,3H)-dione | 99% |

| 4-Chloroanthranilic acid, Potassium cyanate | Water, NaOH then HCl | 6-Chloroquinazoline-2,4(1H,3H)-dione | 98% |

Catalytic Methods in Synthesis

Catalysis offers efficient and sustainable routes to quinazoline-2,4(1H,3H)-diones, often under mild conditions with high atom economy. Both metal-based and organic catalysts have been successfully employed.

Metal-Catalyzed Cyclizations (e.g., Palladium, Copper, Iron)

Transition metal-catalyzed reactions are powerful tools for the synthesis of quinazolines and their derivatives. researchgate.net These methods often involve the formation of key carbon-nitrogen and carbon-carbon bonds through various catalytic cycles.

Palladium: Palladium catalysts are widely used for the synthesis of quinazolin-4(3H)-ones and related structures. acs.orgnih.gov A notable approach involves the palladium-catalyzed three-component reaction of 2-aminobenzamides and aryl halides via an isocyanide insertion/cyclization sequence, which offers operational simplicity and yields ranging from moderate to excellent. acs.org Another strategy describes a palladium-catalyzed oxidative cycloaddition of 3-substituted quinazoline-2,4(1H,3H)-diones with alkynes, facilitated by silver(I) oxidants, to produce tetracyclic azepino[3,2,1-ij]quinazoline-1,3(2H)-diones. thieme-connect.com This transformation is believed to proceed through N-H palladation followed by ortho-C-H activation. thieme-connect.com Furthermore, a sustainable method utilizing a magnetically recoverable palladium catalyst has been developed for the multicomponent synthesis of quinazolinones, achieving high yields (82-98%) in an eco-friendly PEG/water solvent system. frontiersin.org This catalyst demonstrates high stability and can be recycled multiple times without significant loss of activity. frontiersin.org

Copper: Copper catalysts provide an alternative, often more economical, approach. Copper(I) bromide has been shown to catalyze a domino reaction between alkyl halides and anthranilamides under aerobic conditions to afford 2-substituted quinazolin-4(3H)-ones in good to excellent yields. organic-chemistry.org Copper-catalyzed methods have also been developed for the one-pot synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and anilines through an isocyanide insertion and subsequent cyclocondensation. acs.org This method is effective at ambient temperature under an air atmosphere. acs.org

Iron: Iron, being an earth-abundant and environmentally friendly metal, has emerged as a catalyst for quinazoline (B50416) synthesis. nih.gov Iron(III) chloride catalyzes the reaction of isatoic anhydride (B1165640) with amidoxime (B1450833) derivatives to produce 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Additionally, an efficient iron-catalyzed cascade synthesis of quinazolinone derivatives has been developed using inexpensive and environmentally benign FeCl₃ without the need for any ligand or additive. nih.gov FeBr₂ has also been used to catalyze the synthesis of quinazolines from 2-aminobenzylamines and amines under aerobic conditions. mdpi.com

Table 1: Comparison of Metal-Catalyzed Syntheses of Quinazolinone Derivatives

| Catalyst | Reactants | Key Features | Yield Range | Reference |

|---|---|---|---|---|

| Palladium | 2-Aminobenzamides, Aryl Halides, Isocyanide | Three-component reaction, operational simplicity | Moderate to Excellent | acs.org |

| Palladium | 3-Substituted Quinazoline-2,4(1H,3H)-diones, Alkynes | Oxidative cycloaddition, C-H activation | Moderate to Good | thieme-connect.com |

| Magnetic Pd | Aryl Iodides, Carbonyl Source, 2-Aminobenzamide | Multicomponent, recyclable catalyst, green solvent | 82-98% | frontiersin.org |

| Copper(I) bromide | Alkyl Halides, Anthranilamides | Domino reaction, aerobic conditions | Good to Excellent | organic-chemistry.org |

| Copper(II) acetate | Isocyanobenzoate, Anilines | One-pot cascade, ambient temperature | Good | acs.org |

| Iron(III) chloride | Isatoic Anhydride, Amidoximes | Simple, efficient | Not specified | organic-chemistry.org |

| FeCl₃ | Not specified | Ligand-free, environmentally friendly | Not specified | nih.gov |

| FeBr₂ | 2-Aminobenzylamines, Amines | Aerobic conditions | Good to Excellent | mdpi.com |

Organocatalysis and Magnetic Base Catalysts

Organocatalysis provides a metal-free alternative for the synthesis of quinazolinone derivatives, aligning with the principles of green chemistry. uni-giessen.dersc.org These methods often utilize small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metals. uni-giessen.de

Acid-catalyzed two-component synthesis is a common organocatalytic approach. For instance, trifluoroacetic acid (TFA) promotes the reaction of anthranilamides and ketoalkynes to furnish 2-aryl(alkyl)-quinazolin-4(3H)-ones in good yields through a selective C-C triple bond cleavage. nih.gov Similarly, phosphorous acid (H₃PO₃) can be used for the cyclo-condensation of 2-aminobenzamides and β-ketoesters. nih.gov Chiral organocatalysts have been employed for the enantioselective construction of 2,3-dihydroquinazolinones from 2-aminobenzamide and aldehydes, achieving high yields and enantioselectivities. nih.gov

Magnetic base catalysts, such as magnetic ionic liquids, offer the advantages of both homogeneous and heterogeneous catalysis. For example, a magnetic ionic liquid, bmim[FeCl₄], has been used as a catalyst in a one-pot, three-component synthesis of quinazolines from 2-aminobenzophenone, benzaldehyde, and ammonium (B1175870) acetate, with yields ranging from 86-95%. nih.gov This catalyst can be easily recovered and reused multiple times. nih.gov

Ionic Liquid-Promoted Syntheses

Ionic liquids (ILs) have gained attention as both solvents and catalysts in organic synthesis due to their unique properties, including low vapor pressure, high thermal stability, and tunable structures. nih.govmdpi.com They offer an environmentally benign alternative to volatile organic solvents.

Several studies have explored the use of basic ionic liquids to catalyze the synthesis of quinazoline-2,4(1H,3H)-diones from o-aminobenzonitriles and carbon dioxide. mdpi.com The basicity of the IL is crucial for activating the amino group of the o-aminobenzonitrile. mdpi.com For example, 1-butyl-3-methyl imidazolium (B1220033) hydroxide ([Bmim][OH]) was one of the first basic ILs used for this purpose. mdpi.com Other ILs with basic anions like carboxylates and aprotic heterocyclic anions have also been investigated. mdpi.com In some cases, the reaction can be promoted by choline (B1196258) hydroxide in water. mdpi.com

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying reaction procedures. nih.gov

An example of an MCR is the synthesis of quinazolines from 2-aminobenzophenone, benzaldehyde, and ammonium acetate, catalyzed by a magnetic ionic liquid. nih.gov This one-pot reaction proceeds with high atom economy and yields. nih.gov Another MCR involves a palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and an isocyanide to construct quinazolin-4(3H)-ones. acs.org A sustainable MCR for quinazolinone synthesis has also been developed using a magnetically recoverable palladium catalyst, coupling aryl or heteroaryl iodides with a carbonyl source and 2-aminobenzamide. frontiersin.org

Regioselective Synthesis and Functionalization at the C-6 Position

The regioselective synthesis and functionalization of the quinazoline scaffold, particularly at the C-6 position, are crucial for developing derivatives with specific biological activities.

A palladium-catalyzed Suzuki cross-coupling reaction has been utilized for the synthesis of novel quinazolinylphenyl-1,3,4-thiadiazole conjugates. mdpi.com This methodology allows for the formation of a C-C bond at specific positions of the quinazoline ring, including the C-6 position, by coupling bromo-substituted quinazolines with appropriate boronic acid derivatives. mdpi.com

The synthesis of this compound itself provides a key intermediate for further functionalization at the C-6 position. sci-hub.se For instance, the 6-amino group can be transformed into various other functional groups. Treatment of 6-amino-3-hydroxyquinazoline-2,4-dione with diformylhydrazine affords a 6-(1,2,4-triazol-4-yl) derivative. sci-hub.se Reaction with succinic or phthalic anhydride leads to the corresponding 6-succinamido or 6-phthalamido compounds. sci-hub.se

Derivatization Strategies for Structural Elaboration

Derivatization of the this compound core allows for the exploration of structure-activity relationships and the development of compounds with improved properties.

One common strategy involves N-alkylation of the quinazoline-2,4(1H,3H)-dione ring, followed by further modifications. For example, N-alkylation with ethyl chloroacetate (B1199739) and subsequent hydrazinolysis provides a key dihydrazide intermediate. nih.gov This intermediate can then be used to introduce various heterocyclic rings at the N-1 and N-3 positions. nih.gov

Another approach involves the derivatization of the 6-amino group. The 6-aminoquinazoline derivative can be reacted with phenyl isocyanate to form a 6-phenylureido derivative. sci-hub.se Furthermore, the synthesis of novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moiety has been reported, highlighting the potential for introducing complex substituents to modulate biological activity. rsc.org

Pharmacological and Biological Research of 6 Aminoquinazoline 2,4 1h,3h Dione Derivatives

Anticancer Activities and Mechanisms of Action

Derivatives of the quinazoline-2,4(1H,3H)-dione core have been the subject of extensive research, revealing their potential as potent anticancer agents. Their primary mechanism of action involves the inhibition of various protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.

Tyrosine Kinase Inhibition

Tyrosine kinases (TKs) are a family of enzymes that play a pivotal role in cell signaling, controlling processes such as cell growth, differentiation, and survival. The aberrant activation of TKs is a common feature of many cancers, making them a prime target for therapeutic intervention. Quinazolinone derivatives have shown remarkable efficacy in inhibiting several of these key enzymes.

The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, with several approved drugs, such as Gefitinib and Erlotinib, featuring a quinazoline (B50416) core. nih.gov While research specifically detailing the 6-amino-quinazoline-2,4(1H,3H)-dione scaffold as an EGFR inhibitor is not extensively published, studies on structurally related quinazolinone derivatives highlight the potential of this chemical class.

For instance, a series of novel 3-methyl-quinazolinone derivatives were designed and synthesized to target EGFR. nih.gov In this research, compounds were evaluated for their inhibitory activity against wild-type EGFR tyrosine kinase (EGFRwt-TK). The results indicated that specific substitutions on the phenyl ring attached to the quinazolinone core were critical for activity. One of the most potent compounds, 5k , demonstrated significant inhibition of EGFRwt-TK. nih.gov Molecular docking studies suggested that this compound likely exerts its inhibitory effect by forming stable hydrogen bonds with key amino acid residues within the ATP-binding site of the EGFR kinase domain. nih.gov

Table 1: EGFR Inhibition by a Representative Quinazolinone Derivative

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| 5k | EGFRwt-TK | 10 |

Data sourced from scientific literature. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. tbzmed.ac.ir Inhibiting VEGFR-2 is a key strategy in anticancer therapy. Derivatives of quinazoline-2,4(1H,3H)-dione have emerged as potent inhibitors of this receptor.

Research into 3-substituted quinazoline-2,4(1H,3H)-dione derivatives identified several compounds with significant VEGFR-2 inhibitory activity. nih.gov In one study, a series of compounds were tested, with cabozantinib (B823) used as a reference inhibitor. Compound 4b was found to be superior to cabozantinib in VEGFR-2 inhibition, while compound 2c was equipotent. nih.gov These compounds demonstrate nanomolar efficacy, highlighting the potential of the quinazoline-2,4(1H,3H)-dione scaffold for developing powerful anti-angiogenic agents.

Table 2: VEGFR-2 Inhibition by 3-Substituted Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | VEGFR-2 IC₅₀ (µM) |

|---|---|

| 2c | 0.052 |

| 4b | 0.035 |

| 4e | 0.071 |

| Cabozantinib (Reference) | 0.053 |

Data sourced from scientific literature. nih.gov

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, invasion, and metastasis. Overcoming resistance to targeted therapies is a major challenge in oncology, and the activation of c-Met is one such resistance mechanism. nih.gov Consequently, c-Met is a critical target for cancer treatment.

Studies have shown that quinazoline-2,4(1H,3H)-dione derivatives can effectively inhibit c-Met kinase. A series of 3-substituted derivatives demonstrated remarkable c-Met inhibitory activity, with compounds 2c , 4b , and 4e showing substantial inhibition in the nanomolar range. nih.gov Further research on 3-phenylquinazolin-2,4(1H,3H)-diones bearing a thiourea (B124793) moiety also identified potent c-Met inhibitors, with compound 3e being the most active. nih.gov Docking studies revealed that the α-oxo group of the quinazoline ring forms a crucial hydrogen bond with the Met1160 residue in the kinase's binding site. nih.gov

Table 3: c-Met Kinase Inhibition by Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound Series | Compound | c-Met IC₅₀ (µM) |

|---|---|---|

| 3-Substituted nih.gov | 2c | 0.084 |

| 3-Substituted nih.gov | 4b | 0.063 |

| 3-Substituted nih.gov | 4e | 0.070 |

| 3-Phenyl-thiourea nih.gov | 3e | 0.048 |

Data sourced from scientific literature. nih.govnih.gov

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is fundamental to numerous cellular functions, including cell survival, proliferation, and metabolism. The p110α isoform, encoded by the PIK3CA gene, is frequently mutated and overexpressed in many human cancers, making it a highly attractive target for drug development. nih.gov

While specific studies on 6-aminoquinazoline-2,4(1H,3H)-dione derivatives as PI3Kα inhibitors are limited, research on other 4-aminoquinazoline derivatives has shown significant promise. In one such study, a series of 4-aminoquinazoline derivatives were synthesized and evaluated, leading to the identification of compound 6b as a potent and selective inhibitor of PI3Kα. nih.gov This compound effectively suppressed PI3Kα kinase activity with a low nanomolar IC₅₀ value and subsequently blocked the downstream PI3K/Akt pathway in cancer cells. nih.gov These findings suggest that the broader quinazoline scaffold is well-suited for targeting this crucial oncogenic pathway.

Table 4: PI3Kα Inhibition by a Representative 4-Aminoquinazoline Derivative

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| 6b | PI3Kα | 13.6 |

Data sourced from scientific literature. nih.gov

Targeting a single signaling pathway can lead to the development of resistance through the activation of alternative pathways. Therefore, developing single molecules that can inhibit multiple key targets simultaneously is a highly attractive therapeutic strategy. tbzmed.ac.ir This approach can offer improved efficacy and a lower likelihood of drug resistance.

Within the quinazoline-2,4(1H,3H)-dione class, a dual inhibition strategy targeting both c-Met and VEGFR-2 has proven particularly successful. This dual inhibition is considered a robust strategy to overcome therapeutic resistance. nih.gov Research has identified several 3-substituted quinazoline-2,4(1H,3H)-dione derivatives that show remarkable dual inhibition of both c-Met and VEGFR-2 at nanomolar concentrations. nih.govnih.gov For example, compounds 4b and 4e were highlighted for their potent dual activity. nih.gov Molecular modeling indicates these compounds fit well into the binding sites of both kinases, similar to the approved dual inhibitor cabozantinib. nih.gov While dual EGFR/VEGFR-2 inhibitors are more commonly based on other quinazoline scaffolds like 4-anilinoquinazolines, the success of the quinazoline-2,4-dione core in dual c-Met/VEGFR-2 inhibition underscores its versatility and importance in developing multi-targeted anticancer agents. tbzmed.ac.irnih.gov

Table 5: Dual c-Met/VEGFR-2 Inhibition by Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | c-Met IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |

|---|---|---|

| 2c nih.gov | 0.084 | 0.052 |

| 3e nih.gov | 0.048 | 0.083 |

| 4b nih.gov | 0.063 | 0.035 |

| 4e nih.gov | 0.070 | 0.071 |

DNA Repair Pathway Modulation

Derivatives of this compound have emerged as potent modulators of DNA repair pathways, a critical target in cancer therapy. By interfering with the cell's ability to repair DNA damage, these compounds can enhance the efficacy of traditional cancer treatments like chemotherapy and radiation.

Poly(ADP-ribose) Polymerase (PARP-1/2) Inhibition

A significant area of investigation for this compound derivatives is their ability to inhibit Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. These enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, these compounds can lead to the accumulation of DNA damage, ultimately resulting in cell death, especially in cancer cells with pre-existing DNA repair defects.

Several studies have synthesized and evaluated novel quinazolinedione derivatives as PARP-1 inhibitors. For instance, a series of 2-substituted-6-{[3-(4-carbamoyl-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-hydroxypropoxy]methyl}quinazolin-4(3H)-one derivatives were designed and shown to exhibit potent PARP-1 inhibitory activity.

| Compound | Target | IC50 (nM) |

| 2-substituted-6-{[3-(4-carbamoyl-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-hydroxypropoxy]methyl}quinazolin-4(3H)-one derivative | PARP-1 | 1.8 |

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and repair. Inhibiting these enzymes can lead to DNA strand breaks and subsequent cell death, making them a key target for anticancer drugs. Certain derivatives of this compound have demonstrated the ability to inhibit DNA topoisomerases.

Research into novel 1,3,4-oxadiazole-quinazoline derivatives has identified compounds with significant DNA topoisomerase IIα inhibitory activity. One particular derivative, 8g, which features a 3,4,5-trimethoxy substitution on the phenyl ring, was found to be a potent inhibitor.

| Compound | Target | IC50 (µM) |

| 2-((5-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide (Derivative 8g) | Topoisomerase IIα | 0.21 |

Cell Cycle Regulation and Apoptosis Induction

In addition to modulating DNA repair pathways, this compound derivatives have been shown to regulate the cell cycle and induce apoptosis, two fundamental processes in controlling cell proliferation and eliminating cancerous cells.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK5)

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a common feature of cancer, making them an attractive target for therapeutic intervention. Studies have explored the potential of this compound derivatives as CDK inhibitors. For example, certain quinazoline derivatives have been identified as inhibitors of CDK2 and CDK5.

| Compound | Target | IC50 (µM) |

| 2-((5-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide (Derivative 8g) | CDK2 | 0.09 |

| 2-((5-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide (Derivative 8g) | CDK5 | 0.12 |

Cell Cycle Arrest Studies

The inhibition of CDKs and other cellular targets by this compound derivatives often leads to cell cycle arrest, preventing cancer cells from dividing and proliferating. Research has demonstrated that these compounds can induce cell cycle arrest at various phases. For instance, the potent topoisomerase IIα and CDK2/5 inhibitor, derivative 8g, was shown to cause a significant increase in the percentage of cells in the G2/M phase of the cell cycle in MCF-7 breast cancer cells.

Apoptosis Induction Pathways

Ultimately, the anticancer activity of many this compound derivatives culminates in the induction of apoptosis, or programmed cell death. These compounds can trigger apoptosis through various mechanisms, including the activation of caspase cascades and the modulation of pro-apoptotic and anti-apoptotic proteins.

Modulation of Key Signaling Pathways

The Wnt/β-catenin signaling pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers, including gastric cancer. nih.govenamine.net Derivatives of quinazoline have been investigated as inhibitors of this pathway. One such derivative, 2,4-diamino-quinazoline (2,4-DAQ), has been identified as a selective inhibitor of lymphoid enhancer binding factor 1 (Lef1), a key downstream effector of the Wnt/β-catenin pathway. nih.gov

Inhibition of Lef1 by 2,4-DAQ leads to the suppression of Wnt/β-catenin target genes such as AXIN2, MYC, and LGR5. nih.gov This, in turn, has been shown to inhibit the growth of gastric cancer cells by inducing apoptosis and to impede their migration and invasion. nih.gov Furthermore, transcriptome sequencing has revealed that 2,4-DAQ is particularly effective against gastric cancers with elevated expression of Wnt-signaling pathway-related genes. nih.gov This highlights the potential of quinazoline derivatives to target specific molecular aberrations in cancer.

Signal transducer and activator of transcription 3 (STAT3) and Forkhead box protein O3a (FOXO3a) are critical regulators of cellular processes, and their dysregulation is a hallmark of hepatocellular carcinoma (HCC). researchgate.net Quinazoline-2,4(1H,3H)-dione (Qd) has been identified as a modulator of both STAT3 and FOXO3a signaling pathways in HepG2 liver cancer cells. researchgate.net

While Qd maintains basal levels of STAT3 gene and protein expression, it significantly increases the gene expression of FOXO3a, a known tumor suppressor. researchgate.net The inactivation of FOXO3a is a common event in cancer cells. researchgate.net The modulatory effect of Qd on these pathways contributes to its cytotoxic effects on HepG2 cells, inducing both apoptosis and necroptosis. researchgate.net This is evidenced by the upregulation of pro-apoptotic markers like Bax and Caspase 3, and necroptotic markers such as RIPK1, RIPK3, and MLKL, alongside the downregulation of the anti-apoptotic marker Bcl2. researchgate.net

The nuclear factor-kappa B (NF-κB) pathway is a central mediator of inflammation, and its dysregulation is associated with various inflammatory diseases and cancers. nih.gov Certain alkylthiourea quinazoline derivatives have been developed as selective inhibitors of NF-κB activation. nih.gov

One notable compound selectively inhibits the nuclear translocation of the NF-κB dimer without affecting its release from the IκB complex. nih.gov This compound was found to suppress the production of pro-inflammatory cytokines, interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNFα), in macrophage-like THP-1 cells. nih.gov Interestingly, this inhibition of NF-κB activation occurs with low general cytotoxicity, suggesting a favorable therapeutic window. nih.gov

Preclinical Efficacy in Cancer Cell Lines and In Vivo Models

Quinazoline derivatives have demonstrated significant preclinical efficacy against a variety of cancer cell lines and in animal models. nih.govresearchgate.net These compounds exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. nih.govnih.gov

A series of 6,7-disubstituted-3-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. researchgate.net Among them, 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione showed potent activity against liver (HUH-7), breast (MCF-7), and colon (HCT-116) cancer cell lines. researchgate.net

Another study focused on novel quinazolin-4(3H)-one derivatives as histone deacetylase 6 (HDAC6) inhibitors. One compound, in particular, exhibited potent anti-proliferative activity against HCT116, MCF7, and B16 tumor cell lines. nih.gov This compound was found to induce cell cycle arrest at the G2 phase and promote apoptosis in MCF-7 cells. nih.gov

In vivo studies have further substantiated the anticancer potential of quinazoline derivatives. For instance, a quinazolin-2,4-dione-based hydroxamic acid, acting as a selective HDAC6 inhibitor, potentiated the antitumor activity of paclitaxel (B517696) in a non-small cell lung cancer mouse model when administered orally. nih.gov Similarly, a potent PARP-1/2 inhibitor from the quinazoline-2,4(1H,3H)-dione class demonstrated remarkable antitumor activity in both a breast cancer xenograft model and a glioblastoma orthotopic model in mice. nih.gov Furthermore, a 4-(3-1H-indazolyl)amino quinazoline derivative, developed as a PAK4 inhibitor, significantly induced apoptosis and blocked the cell cycle at the G0/G1 phase in A549 lung cancer cells. nih.gov

| Compound Type | Cancer Cell Lines | Observed Effects | Reference |

|---|---|---|---|

| 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione | HUH-7 (Liver), MCF-7 (Breast), HCT-116 (Colon) | Potent cytotoxic activity | researchgate.net |

| Quinazolin-4(3H)-one derivative (HDAC6 inhibitor) | HCT116 (Colon), MCF7 (Breast), B16 (Melanoma) | Potent anti-proliferative activity, cell cycle arrest (G2), apoptosis induction | nih.gov |

| 4-(3-1H-indazolyl)amino quinazoline derivative (PAK4 inhibitor) | A549 (Lung) | Induction of apoptosis, cell cycle arrest (G0/G1) | nih.gov |

| Compound Type | In Vivo Model | Observed Effects | Reference |

|---|---|---|---|

| Quinazolin-2,4-dione-based hydroxamic acid (HDAC6 inhibitor) | Non-small cell lung cancer mouse model | Potentiated antitumor activity of paclitaxel | nih.gov |

| Quinazoline-2,4(1H,3H)-dione derivative (PARP-1/2 inhibitor) | Breast cancer xenograft and glioblastoma orthotopic models in mice | Remarkable antitumor activity | nih.gov |

Antimicrobial Activities

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Quinazoline-2,4(1H,3H)-dione derivatives have emerged as a promising class of antimicrobial agents, exhibiting efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The core quinazoline scaffold has been the basis for the development of novel compounds aimed at combating bacterial resistance. nih.govmediresonline.org

A series of novel quinazoline-2,4(1H,3H)-dione derivatives designed as inhibitors of bacterial gyrase and DNA topoisomerase IV demonstrated moderate to broad-spectrum antibacterial activity. nih.gov Notably, compounds with triazole moieties at the 1- and 3-positions of the quinazoline-2,4-dione backbone showed significant activity. One such compound displayed moderate activity against Staphylococcus aureus and equipotent activity to reference drugs against Escherichia coli. nih.gov Another derivative in this series showed moderate activity against Staphylococcus aureus and Escherichia coli. nih.gov

In a separate study, newly synthesized quinazolin-2,4-dione derivatives were evaluated against a Gram-negative Escherichia coli O78 strain. nih.gov Two compounds, in particular, exhibited reproducible and effective antibacterial activity. nih.gov Furthermore, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one and a related compound demonstrated significant antibacterial activity against a panel of microorganisms including Staphylococcus aureus, Bacillus species, Pseudomonas aeruginosa, and Escherichia coli, with zones of inhibition ranging from 10 to 16 mm. mediresonline.org The substitution of an amino group at the third position appeared to enhance the antibacterial activity. mediresonline.org

| Compound/Derivative Type | Bacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Quinazoline-2,4(1H,3H)-dione with triazole moieties | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) | Moderate activity against S. aureus; equipotent to reference drugs against E. coli | nih.gov |

| Quinazolin-2,4-dione derivative | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) | Moderate activity against both strains | nih.gov |

| Quinazolin-2,4-dione derivatives | Escherichia coli O78 (Gram-negative) | Effective antibacterial activity | nih.gov |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus, Bacillus species (Gram-positive); Pseudomonas aeruginosa, Escherichia coli (Gram-negative) | Significant antibacterial activity (inhibition zones 10-16 mm) | mediresonline.org |

Antifungal Spectrum of Activity

Quinazoline derivatives have demonstrated notable antifungal properties. Specifically, 6,7-bis(arylthio)-quinazoline-5,8-diones and furo[2,3-f]quinazolin-5-ols have been synthesized and evaluated for their in vitro activity against various fungal species. nih.gov Many of these compounds exhibited significant inhibitory effects against Candida species, Aspergillus species, and Cryptococcus neoformans. nih.gov In some cases, complete inhibition of fungal growth was observed at a minimum inhibitory concentration (MIC) of 12.5 μg/mL, highlighting their potential as promising antifungal agents. nih.gov The core structure of quinazoline-2,4-dione has been identified as a key contributor to this antifungal activity. researchgate.net

Table 1: Antifungal Activity of Quinazoline Derivatives

| Compound Type | Fungal Species | Activity | Reference |

|---|---|---|---|

| 6,7-bis(arylthio)-quinazoline-5,8-diones | Candida spp., Aspergillus spp., Cryptococcus neoformans | Good antifungal activity, with some compounds showing complete inhibition at 12.5 μg/mL. | nih.gov |

| Furo[2,3-f]quinazolin-5-ols | Candida spp., Aspergillus spp., Cryptococcus neoformans | Good antifungal activity, with some compounds showing complete inhibition at 12.5 μg/mL. | nih.gov |

Antitubercular Investigations

The quinazoline scaffold has been a focal point in the search for new antitubercular agents. researchgate.net A variety of quinazolin-4(3H)-one derivatives have been shown to possess antimycobacterial properties. researchgate.net For instance, certain 4-alkylthio derivatives of 2-(4-chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one displayed activity against Mycobacterium tuberculosis, whereas the corresponding 4-alkyloxy derivatives were inactive. researchgate.net

In another study, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened for their activity against the H37Rv strain and multidrug-resistant (MDR) strains of M. tuberculosis. nih.gov Compounds with di-substituted aryl moieties containing electron-withdrawing halogens at the 2-position of the quinazoline ring, such as compounds 3l and 3m , demonstrated potent activity against the H37Rv strain with a minimum inhibitory concentration (MIC) of 2 µg/mL. nih.gov Furthermore, compound 3k , which features an imidazole (B134444) ring at the 2-position, showed significant inhibition against both susceptible and MDR strains, with MIC values of 4 and 16 µg/mL, respectively. nih.gov

Additionally, quinolone derivatives have been explored for their antitubercular potential. rsc.org Structure-activity relationship studies led to the synthesis of compounds 6b6 , 6b12 , and 6b21 , which exhibited MIC values between 1.2 and 3 µg/mL against the M. tuberculosis H37Rv strain and also showed excellent activity against a tested MDR-TB strain. rsc.org

Table 2: Antitubercular Activity of Quinazoline Derivatives

| Compound/Derivative | Mycobacterium tuberculosis Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-Alkylthio derivatives | Not specified | Active | researchgate.net |

| Compound 3l (di-substituted aryl moiety) | H37Rv | 2 | nih.gov |

| Compound 3m (di-substituted aryl moiety) | H37Rv | 2 | nih.gov |

| Compound 3k (imidazole ring) | H37Rv | 4 | nih.gov |

| Compound 3k (imidazole ring) | MDR strains | 16 | nih.gov |

| Compound 6b6 (quinolone derivative) | H37Rv | 1.2-3 | rsc.org |

| Compound 6b12 (quinolone derivative) | H37Rv | 1.2-3 | rsc.org |

| Compound 6b21 (quinolone derivative) | H37Rv | 1.2-3 | rsc.org |

| Compound 6b6 (quinolone derivative) | MDR-TB | 3 | rsc.org |

| Compound 6b12 (quinolone derivative) | MDR-TB | 2.9 | rsc.org |

| Compound 6b21 (quinolone derivative) | MDR-TB | 0.9 | rsc.org |

Inhibition of Bacterial Enzymes (e.g., Gyrase, DNA Topoisomerase IV)

Quinazoline-2,4(1H,3H)-dione derivatives have been designed as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. nih.gov These compounds are considered fluoroquinolone-like inhibitors. nih.gov A study reported the synthesis of a novel series of these derivatives, with some compounds demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov

Further research into quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole, and/or oxazole (B20620) moieties has identified new candidates for DNA gyrase inhibition. nih.govrsc.org One such derivative, a quinazolinone compound, was found to significantly inhibit the activity of S. aureus DNA gyrase with an IC50 value of 0.25 µM. nih.gov Another compound in this series, 3c , which features an acylthiourea linkage, showed the best antibacterial activity against all tested pathogenic bacteria at low concentrations. nih.gov The inhibitory activity of these compounds is influenced by the nature of the substituents, with electron-withdrawing groups like –NO2 and –Cl enhancing their antibacterial effect. nih.gov

Table 3: Inhibition of Bacterial Enzymes by Quinazoline Derivatives

| Compound/Derivative | Target Enzyme | Bacterial Strain | IC50 (µM) | Reference |

|---|---|---|---|---|

| Quinazolinone derivative I | S. aureus DNA gyrase | S. aureus | 0.25 | nih.gov |

| Acylthiourea derivative II | S. aureus DNA gyrase | S. aureus | 14.59 | nih.gov |

| Pyrazole derivative | B. subtilis DNA gyrase | B. subtilis | 0.25 | nih.gov |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1) | S. aureus GyrB | S. aureus | 1.21 | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Sodium/Hydrogen Exchanger Type 1 (NHE-1) Inhibition

Guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione have emerged as potent inhibitors of the sodium/hydrogen exchanger type 1 (NHE-1). mdpi.comnih.gov NHE-1 is a membrane protein that plays a crucial role in maintaining intracellular pH and is implicated in various cellular functions, including those of immune cells. nih.gov The introduction of a guanidine moiety to 1,3-disubstituted quinazolin-2,4(1H,3H)-diones has proven to be a successful strategy for developing NHE-1 inhibitors. mdpi.comnih.gov

In one study, novel N1,N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing two guanidine moieties were synthesized. mdpi.comnih.gov The most potent NHE-1 inhibitor from this series, compound 3a , also exhibited antiplatelet activity. mdpi.comnih.gov Derivatives containing a 5-amino-1,2,4-triazole, a conformationally rigid mimic of guanidine, were found to be more active, suggesting that this structural feature is favorable for NHE-1 inhibition. mdpi.comnih.gov

Table 4: NHE-1 Inhibition by Quinazoline Derivatives

| Compound | Description | Activity | Reference |

|---|---|---|---|

| 3a | N1,N3-bis-substituted quinazoline-2,4(1H,3H)-dione with two guanidine moieties | Most potent NHE-1 inhibitor in the series, also shows antiplatelet activity. | mdpi.comnih.gov |

| 4a | N1,N3-bis-substituted quinazoline-2,4(1H,3H)-dione with 5-amino-1,2,4-triazole side chains | Inhibits NO synthesis and IL-6 secretion in macrophages; alleviates acute lung injury. | mdpi.comnih.gov |

| 4b | N1,N3-bis-substituted quinazoline-2,4(1H,3H)-dione with 5-amino-1,2,4-triazole side chains | Dose-dependently inhibits NO synthesis and IL-6 secretion in macrophages. | nih.gov |

Attenuation of Inflammatory Responses (e.g., LPS-Stimulated Macrophages)

Derivatives of quinazoline-2,4(1H,3H)-dione have been shown to effectively attenuate inflammatory responses, particularly in lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.net LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as interleukin-6 (IL-6). nih.gov

A study investigating guanidine derivatives of quinazoline-2,4(1H,3H)-dione found that compounds 4a and 4b , which contain 5-amino-1,2,4-triazole side chains, dose-dependently inhibited NO synthesis and IL-6 secretion in primary murine macrophages without causing significant cytotoxicity. nih.gov Compound 4a was particularly effective, inhibiting IL-6 secretion with an IC50 of 51.75 µM. researchgate.net This compound also demonstrated protective effects in a mouse model of LPS-induced acute lung injury by reducing neutrophil infiltration, edema, and tissue damage. mdpi.comnih.govresearchgate.net These findings suggest that quinazolin-2,4(1H,3H)-diones bearing 5-amino-1,2,4-triazole side chains are promising candidates for the development of agents to treat inflammation-mediated lung injury. nih.gov

Table 5: Anti-inflammatory Effects of Quinazoline Derivatives on LPS-Stimulated Macrophages

| Compound | Effect | IC50 (µM) | Reference |

|---|---|---|---|

| 4a | Inhibition of IL-6 secretion | 51.75 | researchgate.net |

| 4a and 4b | Inhibition of NO synthesis | High micromolar concentrations | researchgate.net |

Antiviral Activities (e.g., Anti-HIV, Anti-Vaccinia, Anti-Adenovirus)

The antiviral potential of quinazoline derivatives has been investigated against a range of viruses, including Human Immunodeficiency Virus (HIV), vaccinia virus, and adenovirus.

A series of 6-aminoquinolone compounds were evaluated for their in vitro activity against HIV-1. nih.gov Compound 12a , which has a methyl substituent at the N-1 position and a 4-(2-pyridyl)-1-piperazine moiety at the C-7 position, was the most active, inhibiting HIV-1 replication with an EC50 value of 0.1 µM. nih.gov The presence of the C-6 amino group was found to be important for antiviral activity, as its replacement with a fluorine atom led to a decrease in potency. nih.gov These active quinolone derivatives are believed to exert their effect by interacting with TAR RNA. nih.gov

In the realm of DNA viruses, novel 3-hydroxy-quinazoline-2,4(1H,3H)-diones have been identified as specific inhibitors of vaccinia virus and adenovirus. nih.gov A series of these compounds containing a 1,2,3-triazole moiety were synthesized and evaluated. nih.gov Compound 24b11 was the most potent inhibitor of vaccinia virus, with an EC50 value of 1.7 µM. nih.gov Compound 24b13 showed the highest activity against adenovirus-2, with an EC50 of 6.2 µM, which was lower than that of the reference drugs. nih.gov

Table 6: Antiviral Activity of Quinazoline Derivatives

| Compound/Derivative | Virus | EC50 (µM) | Reference |

|---|---|---|---|

| 12a (6-aminoquinolone) | HIV-1 | 0.1 | nih.gov |

| 24b11 (3-hydroxy-quinazoline-2,4(1H,3H)-dione) | Vaccinia virus | 1.7 | nih.gov |

| 24b13 (3-hydroxy-quinazoline-2,4(1H,3H)-dione) | Adenovirus-2 | 6.2 | nih.gov |

Other Pharmacological Research Areas of this compound Derivatives

Derivatives of this compound have been the subject of extensive pharmacological research, revealing a broad spectrum of biological activities beyond their primary applications. These investigations have explored their potential in treating a variety of conditions, including neurological disorders, cardiovascular diseases, and metabolic syndromes. The following sections detail the research findings in these diverse pharmacological areas.

Anticonvulsant Properties

The quinazoline scaffold is a significant structure in the development of anticonvulsant agents. nih.gov Research has shown that various derivatives of quinazolin-4(3H)-one possess anticonvulsant and CNS depressant activities. mdpi.com The search for new anticonvulsant drugs with improved efficacy and reduced side effects has been a continuous effort since the discovery of methaqualone, a sedative-hypnotic quinazolinone. mdpi.com

Several studies have focused on synthesizing and evaluating new quinazoline derivatives for their anticonvulsant potential. In one study, a series of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives were synthesized and evaluated. mdpi.com Compounds 4b , 7b-f , 8a , and 9b from this series demonstrated significant anticonvulsant activity when compared to diazepam. mdpi.com Another study reported that newly synthesized quinazoline analogues, compounds 8 , 13 , and 19 , were highly potent, offering 100% protection against myoclonic seizures induced by subcutaneous pentylenetetrazole (scPTZ) without causing neurotoxicity. nih.gov These compounds were found to be more potent than the established antiepileptic drug ethosuximide. nih.gov

Further research into 2,3-disubstituted quinazolin-4(3H)-one derivatives revealed that compounds 7a and 8b provided 100% protection against seizures induced by pentylenetetrazole (PTZ). mdpi.com The mechanism of action for these compounds is suggested to be the positive allosteric modulation of the GABAA receptor, which was confirmed through in vivo flumazenil (B1672878) antagonism assays. mdpi.com Additionally, some novel fluorinated quinazolines have been designed and synthesized, with compounds showing high activity in both subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES)-induced seizure tests. nih.gov

The development of new quinazolinone derivatives continues to be a promising area of research for identifying more effective and safer anticonvulsant therapies. researchgate.net

Table 1: Anticonvulsant Activity of Selected Quinazoline Derivatives

| Compound | Test Model | Activity | Reference |

| 4b, 7b-f, 8a, 9b | Maximal Electroshock (MES) | Significant anticonvulsant activity | mdpi.com |

| 8, 13, 19 | Subcutaneous Pentylenetetrazole (scPTZ) | 100% protection against myoclonic seizures | nih.gov |

| 7a, 8b | Pentylenetetrazole (PTZ) | 100% protection against seizures | mdpi.com |

| Fluorinated quinazolines | scPTZ and MES | High anticonvulsant activity | nih.gov |

Cardiovascular Effects (e.g., Antihypertensive, Vasodilatory, Antiplatelet Activity)

Quinazoline derivatives have been extensively investigated for their cardiovascular effects, particularly as antihypertensive agents. nih.govacs.org A series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were synthesized and found to have significant hypotensive effects in normotensive rats. nih.govacs.org Some of these compounds were as potent as prazosin (B1663645), a known antihypertensive drug. nih.govacs.org Further studies in conscious spontaneously hypertensive rats showed that while some new compounds were less potent than prazosin at lower doses, two of them were more efficacious at higher doses. nih.govacs.org

In another study, novel substituted quinazolin-4(3H)-one derivatives were synthesized and screened for their antihypertensive activity. nih.gov Seven of the eighteen synthesized compounds exhibited a hypotensive effect and induced bradycardia, with some showing better activity than prazosin. nih.gov The substitution of electron-withdrawing groups like NO2 and Cl on the phenyl ring attached to the quinazolinone moiety was found to increase antihypertensive activity. tandfonline.com Compound N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide (20) was identified as the most potent in one such series. tandfonline.com

Beyond antihypertensive effects, certain quinazolinone derivatives have demonstrated antiplatelet activity. The compound 2-(4-[1-(2-chlorophenyl)piperazinyl]) methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one (CK53) was found to inhibit platelet aggregation induced by various agents in both washed rabbit platelets and human platelet-rich plasma. nih.gov The antiplatelet effect of CK53 is believed to be primarily due to the direct inhibition of phosphoinositides breakdown. nih.gov

Table 2: Cardiovascular Effects of Selected Quinazoline Derivatives

| Compound/Series | Effect | Key Findings | Reference |

| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Antihypertensive | Some compounds as potent as prazosin, with two being more efficacious at higher doses. | nih.govacs.org |

| Substituted quinazolin-4(3H)-one derivatives | Antihypertensive | Seven compounds showed hypotensive effect and bradycardia, some better than prazosin. | nih.gov |

| N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide (20) | Antihypertensive | Most potent in its series. | tandfonline.com |

| 2-(4-[1-(2-chlorophenyl)piperazinyl]) methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one (CK53) | Antiplatelet | Inhibited platelet aggregation by inhibiting phosphoinositides breakdown. | nih.gov |

Antiglycation and Antioxidant Properties

Quinazoline derivatives have emerged as a significant class of compounds with potent antioxidant and antiglycation properties. mdpi.com Oxidative stress, caused by an excess of free radicals, necessitates the development of effective antioxidant agents. mdpi.com

Several studies have synthesized and evaluated quinazolinone derivatives for their antioxidant capabilities. A series of 2-substituted quinazolin-4(3H)-ones were tested, and it was found that the presence of at least one hydroxyl group, in addition to a methoxy (B1213986) substituent or a second hydroxyl group on the phenyl ring, is crucial for antioxidant activity. nih.gov Specifically, dihydroxy-substituted quinazolinones, such as compounds 21e , 21g , and 21h , exhibited the most potent radical scavenging activity. nih.gov The addition of an ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent was also shown to enhance antioxidant activity. nih.gov

Further research on polyphenolic derivatives of quinazolin-4(3H)-one confirmed that linking the quinazolin-4(3H)-one moiety with polyphenolic derivatives enhances antiradical activity. nih.gov Ortho-diphenolic compounds, in particular, demonstrated superior antiradical action. mdpi.com The number and position of phenolic groups directly influence the antioxidant activity of these compounds. mdpi.com

In addition to antioxidant effects, some guanidine derivatives of quinazoline-2,4(1H,3H)-dione have been shown to effectively suppress the formation of glycated proteins. researchgate.net This antiglycation activity makes these compounds promising candidates for addressing late diabetic complications. researchgate.net

Table 3: Antioxidant and Antiglycation Activity of Selected Quinazoline Derivatives

| Compound/Series | Property | Key Findings | Reference |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one 21e | Antioxidant | Potent antioxidant with metal-chelating properties. | nih.gov |

| Dihydroxy-substituted quinazolinones 21g, 21h | Antioxidant | High radical scavenging activity. | nih.gov |

| Ortho-diphenolic derivatives of quinazolin-4(3H)-one 5h, 5j, 5k | Antioxidant | Higher radical scavenging activity than reference antioxidants. | mdpi.com |

| Guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Antiglycation | Effectively suppressed the formation of glycated proteins. | researchgate.net |

Central Nervous System (CNS) Activities (e.g., Antidepressant, Sedative-Hypnotic)

The quinazoline scaffold has been a focal point in the development of drugs targeting the central nervous system (CNS), with many derivatives exhibiting antidepressant and sedative-hypnotic properties. nih.govnih.gov

A series of 3-[(4-substituted-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-ones were synthesized and evaluated for their anticonvulsant and antidepressant activities. nih.gov Compound 3-[(4-butoxy-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-one emerged as a particularly promising anticonvulsant agent and also showed potential antidepressant effects. nih.gov The mechanism of action for the anticonvulsant activity of these derivatives is thought to be related to an increased concentration of gamma-aminobutyric acid (GABA) in the brain. nih.gov

In another study, novel 4-(substituted-phenyl)tetrazolo[1,5-a]quinazolin-5(4H)-ones were designed and synthesized. nih.govresearchgate.net Three of these compounds, 6l , 6u , and 6v , significantly reduced immobility time in the forced swimming test in mice, a common model for antidepressant activity. nih.govresearchgate.net The most active compound, 4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one (6v) , did not affect spontaneous activity, and its antidepressant effect was comparable to that of fluoxetine. nih.govresearchgate.net The underlying mechanism may involve the regulation of brain monoamine neurotransmitters. nih.gov

Furthermore, certain quinazoline derivatives have been found to possess sedative-hypnotic and anxiolytic properties, highlighting the broad spectrum of CNS activities associated with this chemical class. google.com

Table 4: CNS Activities of Selected Quinazoline Derivatives

| Compound/Series | Activity | Key Findings | Reference |

| 3-[(4-butoxy-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-one | Antidepressant, Anticonvulsant | Promising activity, potentially by increasing GABA levels. | nih.gov |

| 4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one (6v ) | Antidepressant | Reduced immobility time comparable to fluoxetine; may regulate monoamine neurotransmitters. | nih.govresearchgate.net |

| Quinazoline derivatives | Anxiolytic, Nootropic | Compounds showed pronounced anxiolytic and nootropic activity in vivo. | google.com |

Enzyme and Receptor Modulation (e.g., Cholinesterase, PDE4, 5-HT3A Receptor Antagonism, Carbonic Anhydrase)

Derivatives of this compound have been shown to modulate the activity of various enzymes and receptors, indicating their potential as therapeutic agents for a range of diseases.

Cholinesterase Inhibition: Several novel quinazolinone derivatives have been synthesized and investigated for their ability to inhibit cholinesterases, enzymes implicated in Alzheimer's disease. researchgate.netnih.gov In one study, compounds 6f , 6h , and 7b demonstrated promising anti-acetylcholinesterase activity. nih.gov Another investigation found that compounds 6 and 19 were the most active against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netbohrium.com The quinazoline scaffold is considered a promising basis for developing new drugs for Alzheimer's disease. nih.govmdpi.com

Phosphodiesterase 4 (PDE4) Inhibition: Quinazolinedione derivatives, such as nitraquazone, have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes. nih.gov Structure-activity relationship studies have shown that the introduction of additional electron-withdrawing groups can enhance the affinity and activity of these compounds on PDE4. nih.gov The development of novel selective PDE4 inhibitors with new structural scaffolds is an active area of research. nih.gov

Carbonic Anhydrase Inhibition: The 3-hydroxyquinazoline-2,4-dione scaffold has been used to develop potent and selective inhibitors of tumor-associated human carbonic anhydrases (hCAs) IX and XII. nih.govacs.orgsci-hub.se A number of these derivatives showed nanomolar activity against hCA IX and XII while being ineffective against the cytosolic enzymes hCA I and II. nih.govacs.orgsci-hub.se Other studies have also explored various quinazolinone derivatives as inhibitors of different carbonic anhydrase isoforms. researchgate.netmdpi.comresearchgate.net

Other Enzyme and Receptor Targets: Quinazoline-2,4(1H,3H)-dione derivatives have also been investigated as inhibitors of bacterial gyrase and DNA topoisomerase IV, showing potential as antibacterial agents. nih.govnih.gov Additionally, some derivatives have been developed as potent inhibitors of PARP-1/2, enzymes involved in DNA repair, with potential applications in cancer therapy. drugbank.com The versatility of the quinazoline scaffold allows for its application in targeting a wide range of enzymes and receptors. semanticscholar.orgmdpi.com

Table 5: Enzyme and Receptor Modulation by Quinazoline Derivatives

| Target | Compound/Series | Key Findings | Reference |

| Cholinesterase | 6f, 6h, 7b | Promising anti-acetylcholinesterase activity. | nih.gov |

| Cholinesterase | 6, 19 | Most active against AChE and BChE. | researchgate.netbohrium.com |

| PDE4 | Nitraquazone and analogues | Potent PDE4 inhibitors with anti-inflammatory properties. | nih.gov |

| Carbonic Anhydrase IX/XII | 3-hydroxyquinazoline-2,4-dione derivatives | Potent and selective inhibitors of tumor-associated carbonic anhydrases. | nih.govacs.orgsci-hub.se |

| DNA Gyrase/Topoisomerase IV | Quinazoline-2,4(1H,3H)-dione derivatives | Potential as antibacterial agents. | nih.govnih.gov |

| PARP-1/2 | Quinazoline-2,4(1H,3H)-dione derivatives | Potent inhibitors with potential for cancer therapy. | drugbank.com |

Antigalucomic Activity

The role of quinazoline derivatives in the management of glaucoma has been an area of active investigation, primarily through their action on enzymes and receptors that modulate intraocular pressure (IOP). researchgate.net

One of the key targets for antiglaucoma drugs is the Na+/H+-exchanger (NHE). researchgate.net Guanidine derivatives of quinazoline have been synthesized and shown to inhibit NHE-1 activity. researchgate.net In in vitro studies, all tested quinazoline derivatives at a concentration of 1 nM inhibited the activity of NHE-1. researchgate.net The most active among these was a derivative of quinazoline acetylguanidine. researchgate.net In vivo studies in rats demonstrated that some of these compounds, particularly 4-oxoquinazoline acetylguanidine and its brominated derivative, exhibited IOP-reducing activity. researchgate.net

Another important target for glaucoma treatment is carbonic anhydrase (CA). bohrium.comnih.gov Novel quinazolinone derivatives have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). researchgate.netbohrium.com Compound 16 was identified as the most effective inhibitor for both hCA I and hCA II in one study. bohrium.com The development of CA inhibitors with improved properties, such as nitric oxide-donating sulfonamides, is a promising strategy for more effective glaucoma treatment. nih.gov

The combined ability of some quinazoline derivatives to inhibit both NHE-1 and carbonic anhydrase, along with other pharmacological effects, makes them a promising scaffold for the development of new antiglaucoma agents. researchgate.net

Table 6: Antiglaucomic Activity of Selected Quinazoline Derivatives

| Compound/Series | Target | Key Findings | Reference |

| Guanidine derivatives of quinazoline | Na+/H+-exchanger (NHE-1) | All tested compounds inhibited NHE-1 activity in vitro; some showed IOP-reducing activity in vivo. | researchgate.net |

| Quinazolinone derivative 16 | Carbonic Anhydrase I and II (hCA I, hCA II) | Most effective inhibitor of hCA I and hCA II in its series. | bohrium.com |

| Nitric oxide donating sulfonamide derivatives | Carbonic Anhydrase II (CA II) | Demonstrated IOP lowering effects in rabbits by inhibiting CA II. | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Recognition

Influence of Substituents on the Quinazoline-2,4(1H,3H)-dione Core

The quinazoline-2,4(1H,3H)-dione scaffold is a key feature in a variety of biologically active compounds. researchgate.net Modifications to this core structure have been widely explored to develop potent therapeutic agents.

The presence of an amino group at the 6-position of the quinazoline-2,4(1H,3H)-dione ring can be a crucial determinant of biological activity. This functional group can participate in hydrogen bonding and other interactions with biological targets, thereby influencing the compound's efficacy. For instance, in the development of inhibitors for tumor-associated human carbonic anhydrases (hCAs) IX and XII, a 6-aminoquinazoline derivative served as a key starting material for the synthesis of potent and selective inhibitors. sci-hub.se The amino group provided a handle for introducing various substituents, such as 1,2,4-triazol-4-yl, amido, and ureido groups, which were found to be critical for activity. sci-hub.se

Substitutions at other positions of the quinazoline-2,4(1H,3H)-dione core also play a significant role in modulating biological activity.

Position 2: The nature of the substituent at this position can influence the compound's inhibitory potential.

Position 3: Modifications at the 3-position have been shown to be critical for the dual inhibition of c-Met and VEGFR-2 tyrosine kinases. nih.gov For example, the introduction of specific substituted phenyl groups at this position led to compounds with significant inhibitory activity. nih.gov

Position 4: Alterations at the 4-position, often involving the carbonyl group, can impact interactions with target proteins. In the design of p21-activated kinase 4 (PAK4) inhibitors, a 4-aminoquinazoline-2-carboxamide series was developed, highlighting the importance of the amino group at this position for potent and selective inhibition. nih.gov

Positions 7 and 8: Substitutions on the fused benzo ring, including at positions 7 and 8, can also affect the biological profile. For instance, the presence of electron-withdrawing or electron-donating groups at these positions can alter the electronic properties of the entire molecule, thereby influencing its binding affinity to target enzymes.

Table 1: Impact of Substitutions on Biological Activity

| Position of Substitution | Type of Substituent | Resulting Biological Activity |

|---|---|---|

| 6 | Amino group | Key for developing carbonic anhydrase inhibitors sci-hub.se |

| 3 | Substituted phenyl groups | Dual inhibition of c-Met and VEGFR-2 tyrosine kinases nih.gov |

| 4 | Amino group | Potent and selective inhibition of PAK4 nih.gov |

Ligand-Target Interactions: Insights from Crystallography and Spectroscopy

X-ray crystallography and various spectroscopic techniques have provided invaluable insights into the binding modes of quinazoline-2,4(1H,3H)-dione derivatives with their biological targets. These methods have revealed the specific amino acid residues involved in key interactions, such as hydrogen bonding and hydrophobic interactions.

For example, in the case of PAK4 inhibitors, X-ray crystallography guided the structure-based design of a series of 4-aminoquinazoline-2-carboxamide derivatives. nih.gov The crystal structures revealed how these inhibitors occupy the ATP-binding pocket of the kinase, allowing for the optimization of their selectivity and potency.

Spectroscopic analyses, including NMR, are also crucial for confirming the structures of synthesized derivatives and for studying their interactions with target proteins in solution. nih.gov

Design Principles for Enhancing Potency and Selectivity

The development of potent and selective quinazoline-2,4(1H,3H)-dione-based inhibitors relies on several key design principles:

Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the target protein to design molecules that fit precisely into the active site. nih.gov This approach was successfully employed in the development of PAK4 inhibitors. nih.gov

Bioisosteric Replacement: Replacing a functional group with another that has similar physical and chemical properties to improve potency, selectivity, or pharmacokinetic properties.

Introduction of Specific Functional Groups: The strategic placement of functional groups that can form specific interactions with the target protein, such as hydrogen bond donors and acceptors, is a common strategy to enhance binding affinity.

Conformational Analysis and Molecular Features Crucial for Activity

The three-dimensional conformation of a molecule is critical for its biological activity. Conformational analysis helps to understand the preferred spatial arrangement of the molecule and how it interacts with its biological target.

Molecular features that are often crucial for activity include:

The presence of hydrogen bond donors and acceptors.

Aromatic rings for π-π stacking interactions.

Specific stereochemistry at chiral centers.

Computational Chemistry and in Silico Investigations

Molecular Docking Studies for Ligand-Protein Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets. Studies on 6-substituted quinazoline-2,4(1H,3H)-dione analogs have utilized molecular docking to understand their interaction with various enzymes.

For instance, molecular docking studies on a series of 6-aryl-2-styrylquinazolin-4(3H)-ones were performed to investigate their binding motif within the active sites of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are key targets for anticancer agents. These in silico studies are crucial for rationalizing the observed biological activities and guiding the design of more potent inhibitors. mdpi.com

In another study, derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione featuring aryl substituents at the C-6 or C-7 position were evaluated as inhibitors of the hepatitis C virus (HCV) NS5B polymerase. mdpi.com Molecular docking simulations suggested that these compounds could bind to the two Mg²⁺ ions in the enzyme's active center. The docking models revealed that C-6 or C-7 aryl substituents are beneficial for inhibitory activity, potentially due to cation–π interactions with lysine residues (e.g., K141) within the binding pocket. mdpi.com

Similarly, a series of quinazoline-2,4,6-triamine derivatives , which are structurally related to 6-aminoquinazoline-2,4(1H,3H)-dione, were docked into the active site of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). The docking studies, performed using AutoDock Vina, aimed to elucidate the binding modes of these novel compounds within the EGFR-TK active site. nih.gov

The table below summarizes findings from molecular docking studies on various 6-substituted quinazoline (B50416) derivatives.

| Compound Series | Target Protein | Key Findings |

| 6-Aryl-2-styrylquinazolin-4(3H)-ones | Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS) | Investigated hypothetical binding motifs to understand anticancer properties. mdpi.com |

| C-6/C-7 Aryl-3-hydroxyquinazoline-2,4(1H,3H)-diones | HCV NS5B Polymerase | Aryl groups at C-6/C-7 improve activity, possibly via cation–π interactions with active site residues like K141. mdpi.com |

| Quinazoline-2,4,6-triamine derivatives | EGFR Tyrosine Kinase (EGFR-TK) | Elucidated binding modes in the active site to explain inhibitory activity. nih.gov |

| 6-Arylquinazolin-4-amines | Cdc2-like Kinase 4 (Clk4) | Docking suggests binding at the kinase hinge region, mimicking the interaction of known inhibitors like erlotinib with EGFR. nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing detailed information on the stability of ligand-protein complexes and the conformational changes that may occur upon binding.

For a series of quinazoline-2,4,6-triamine derivatives designed as EGFR tyrosine kinase inhibitors, MD simulations were conducted to assess the stability of the ligand-protein complexes. nih.gov Such simulations are critical for validating the docking poses and understanding the dynamic behavior of the inhibitor within the enzyme's active site over a period of time, which can provide insights that static docking models cannot.

In a broader context of quinazoline derivatives, MD simulations have been applied to understand their interaction with various targets. For example, a 200 ns simulation was used to study the binding dynamics of certain quinazoline derivatives with EGFR, demonstrating the stability and consistent interaction of the ligands in the active site. frontiersin.org Similarly, MD simulations were employed to study tetrahydroquinazoline derivatives as mTOR inhibitors, helping to confirm the stability of the docked complexes. nih.gov These studies underscore the importance of MD simulations in confirming the stability of predicted binding modes and providing a more dynamic picture of the ligand-receptor interactions.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead compounds.

Several QSAR studies have been conducted on quinazoline derivatives, including those with substitutions at the 6-position, to understand the structural requirements for their biological activities. A study on 6-arylquinazolin-4-amines as inhibitors of Cdc2-like kinase 4 (Clk4) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) utilized 3D-QSAR modeling. acs.orgnih.gov The resulting models showed good predictive capabilities, with high R² and Q² values (R²=0.88, Q²=0.79 for Clk4; R²=0.85, Q²=0.82 for Dyrk1A), indicating their reliability for predicting the activities of novel ligands. acs.org

Another QSAR study focused on quinazoline derivatives as cytotoxic agents against the MCF-7 breast cancer cell line. nih.gov This analysis identified that constitutional, functional, chemical, and charge descriptors were significant parameters for predicting the anticancer activity of these compounds. nih.govunar.ac.id The development of robust 3D-QSAR models for quinazoline-4(3H)-one analogs as EGFR inhibitors has also been reported, with the best models being used to design more potent therapeutic agents. unar.ac.id

The table below presents a summary of statistical results from a 3D-QSAR study on 6-arylquinazolin-4-amines. acs.org

| Target | QSAR Model | R² (Training Set) | Q² (Test Set) |

| Clk4 | Atom-based 3D-QSAR | 0.88 | 0.79 |

| Dyrk1A | Atom-based 3D-QSAR | 0.85 | 0.82 |